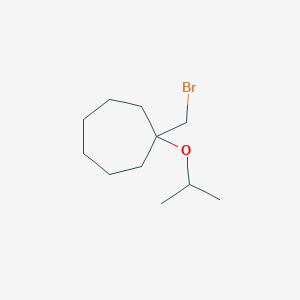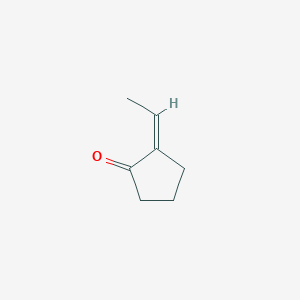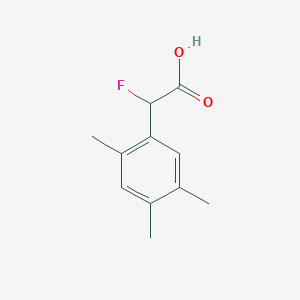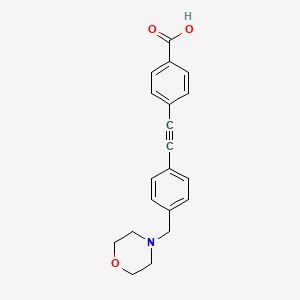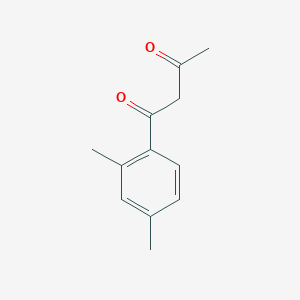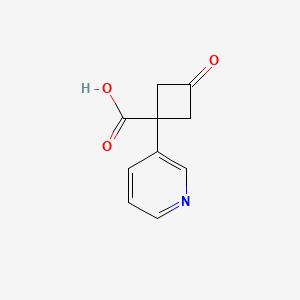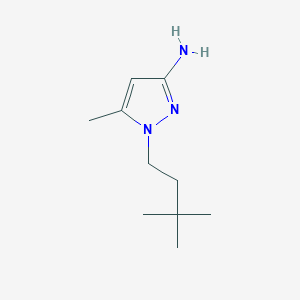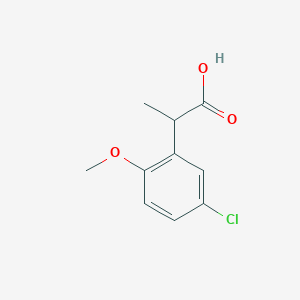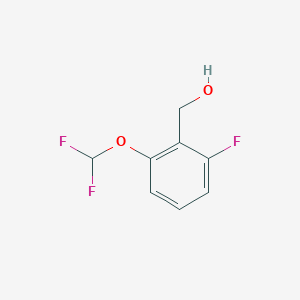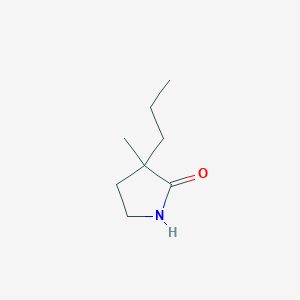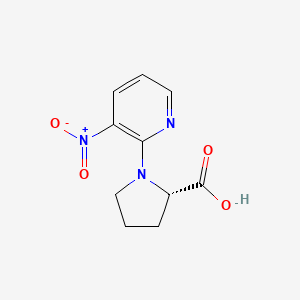
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a nitropyridine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-nitropyridine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Nitropyridine Group: The nitropyridine group is introduced via nitration reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.
化学反応の分析
Types of Reactions
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitropyridine group can participate in various chemical interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
®-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid: The racemic mixture of the compound.
Other Nitropyridine Derivatives: Compounds with similar structures but different substituents on the pyrrolidine or pyridine rings.
Uniqueness
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a nitropyridine group. This combination of features can result in distinct chemical and biological properties.
特性
分子式 |
C10H11N3O4 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
(2S)-1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O4/c14-10(15)8-4-2-6-12(8)9-7(13(16)17)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,14,15)/t8-/m0/s1 |
InChIキー |
RQFITJCVQDONTL-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
正規SMILES |
C1CC(N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


